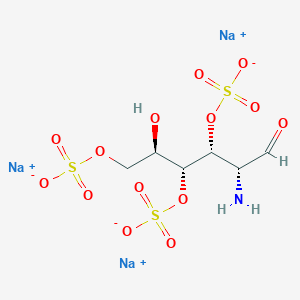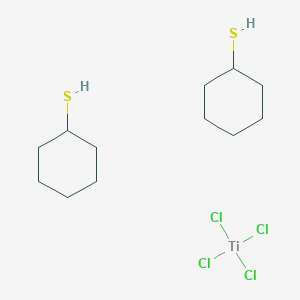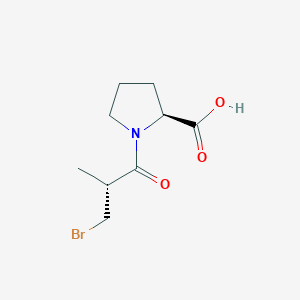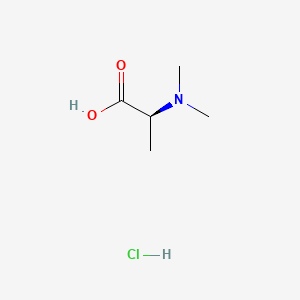
Anipamil-d25 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anipamil-d25 Hydrochloride is a deuterated derivative of Anipamil, a long-acting calcium channel blocker. It is primarily used in scientific research due to its unique properties, including its stability and isotopic labeling. The molecular formula of this compound is C34H28D25ClN2O2, and it has a molecular weight of 582.40.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anipamil-d25 Hydrochloride involves the incorporation of deuterium atoms into the Anipamil molecule. This process typically starts with the synthesis of the Anipamil base, followed by the introduction of deuterium through specific chemical reactions. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Anipamil-d25 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anipamil-d25 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Anipamil-d25 Hydrochloride exerts its effects by blocking calcium channels in the cell membrane. This action prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .
Comparison with Similar Compounds
Verapamil: Another calcium channel blocker used to treat high blood pressure and arrhythmias.
Diltiazem: A calcium channel blocker with similar therapeutic effects but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness of Anipamil-d25 Hydrochloride: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other calcium channel blockers and makes it a valuable tool in scientific research .
Properties
CAS No. |
1346602-69-4 |
|---|---|
Molecular Formula |
C₃₄H₂₈D₂₅ClN₂O₂ |
Molecular Weight |
582.4 |
Synonyms |
α-(Dodecyl-d25)-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


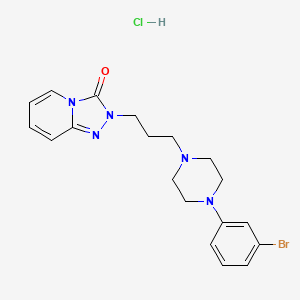

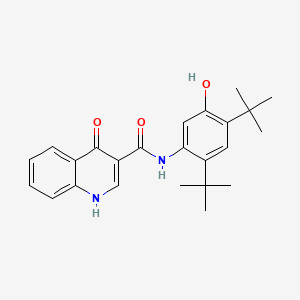
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
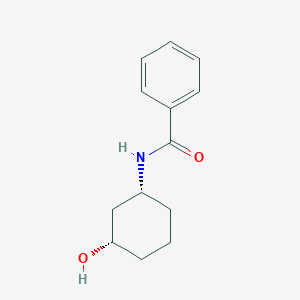
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

